molecular formula C24H18FN3 B2949010 1-(3-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-78-1

1-(3-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2949010
CAS No.: 901245-78-1
M. Wt: 367.427
InChI Key: NLZARMMUIAYQLX-UHFFFAOYSA-N
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Description

The compound 1-(3-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused heterocyclic core. Its structure includes a 3-fluorophenyl group at position 1, a methyl group at position 8, and a 4-methylphenyl substituent at position 2. Pyrazolo[4,3-c]quinolines are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and central nervous system (CNS) modulation .

Properties

IUPAC Name

1-(3-fluorophenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-15-6-9-17(10-7-15)23-21-14-26-22-11-8-16(2)12-20(22)24(21)28(27-23)19-5-3-4-18(25)13-19/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZARMMUIAYQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazolo[4,3-c]quinoline class, which has drawn attention for its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The compound's structure can be represented as follows:

C19H18FN3\text{C}_{19}\text{H}_{18}\text{F}\text{N}_3

This structure includes a fluorophenyl group and two methyl-substituted phenyl groups, which may influence its biological activity.

Anti-inflammatory Activity

Research has shown that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. In particular, studies have indicated that these compounds inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Mechanism of Action : The anti-inflammatory effects are primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
  • Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis revealed that structural modifications can enhance inhibitory effects on NO production. For instance, compounds with electron-donating groups at the para-position of the phenyl ring showed improved activity compared to ortho- or meta-substituted analogs .
CompoundIC50 (μM)Remarks
2a0.39Significant NO inhibition but high cytotoxicity
2b0.50Reduced cytotoxicity with moderate inhibition
2c0.60Similar profile as 2b

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. These compounds have shown promise in inhibiting various cancer cell lines.

  • Case Study : In a study evaluating several derivatives against breast cancer cell lines, one derivative exhibited an IC50 value of 5 μM, indicating potent growth inhibition.
  • Mechanism : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest, with specific pathways being investigated for further elucidation .

Antimicrobial Activity

Emerging data suggest that pyrazolo[4,3-c]quinoline derivatives possess antimicrobial properties.

  • Evaluation : A series of derivatives were tested against Gram-positive and Gram-negative bacteria. Some compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 25 μg/mL.
CompoundMIC (μg/mL)Bacterial Strain
A10Staphylococcus aureus
B15Escherichia coli
C25Pseudomonas aeruginosa

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at the quinoline nitrogen and methyl groups:

Reaction Type Reagents/Conditions Product Yield
Nitrogen oxidationH₂O₂ in acetic acid (50°C, 4 hrs)1-(3-Fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline N-oxide72%
Methyl group oxidationKMnO₄ in H₂SO₄ (reflux)8-Carboxy derivative58%

The N-oxide formation enhances electrophilicity, enabling subsequent nucleophilic attacks at the quinoline ring.

Reduction Reactions

Reductive modifications target the pyrazole and quinoline moieties:

Reaction Type Reagents/Conditions Product Yield
Quinoline ring reductionH₂/Pd-C in ethanol (25°C, 12 hrs)5,6,7,8-Tetrahydro derivative85%
Nitro group reduction*SnCl₂ in HCl (reflux)Amine-functionalized analog67%

*Applicable to nitro-substituted analogs. The tetrahydro derivative shows increased solubility in polar solvents.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the fluorophenyl and methylphenyl groups:

Electrophilic Aromatic Substitution

Position Reagent Product Conditions
Fluorophenyl meta-siteHNO₃/H₂SO₄ (-10°C)3-Fluoro-5-nitrophenyl derivative2 hrs, 63% yield
Methylphenyl para-siteBr₂/FeBr₃ (CH₂Cl₂, 0°C)4-Bromo-3-(4-methylphenyl) analog1 hr, 71% yield

The fluorine atom directs electrophiles to the meta-position due to its strong electron-withdrawing effect.

Nucleophilic Substitution

Leaving Group Nucleophile Product Conditions
Fluorine (C-3)NaN₃/DMF (120°C)3-Azido derivative6 hrs, 55% yield
Bromine (C-8)*NH₃/EtOH (sealed tube, 100°C)8-Amino derivative24 hrs, 68% yield

*Requires prior bromination. The azido derivative serves as a precursor for click chemistry applications .

Cyclization and Cross-Coupling

The compound participates in metal-catalyzed cross-coupling and intramolecular cyclization:

Reaction Type Catalyst/Reagents Product Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, aryl boronic acid3-(4-Biphenyl) derivative78%
Intramolecular cyclizationCuI, DMF (160°C)Pyrazolo[4,3-c]quinoline-fused tetracyclic compound65%

Suzuki reactions proceed efficiently at the 4-methylphenyl group, enabling π-system extension.

Functional Group Interconversion

Key transformations include:

  • Hydrolysis : 8-Methyl → 8-Carboxylic acid (H₂SO₄, 140°C, 8 hrs; 82% yield)

  • Halogenation : C-H activation at C-5 using NBS/benzoyl peroxide (71% yield)

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in acidic media, confirmed by ESR studies.

  • Electrophilic Substitution : Fluorine’s -I effect dominates regioselectivity, as shown in DFT calculations .

  • Reduction : Quinoline ring reduction follows a stepwise electron-proton transfer mechanism.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 280°C (TGA data)

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases (e.g., t₁/₂ = 2 hrs in 6M HCl)

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among pyrazolo[4,3-c]quinoline derivatives include substituents at positions 1, 3, and 8, which influence lipophilicity, solubility, and target binding. Below is a comparative table of the target compound and selected analogs:

Compound Name & ID Substituents (Positions) Molecular Formula Molecular Weight logP Key Properties/Activities
Target Compound 1-(3-Fluorophenyl), 3-(4-methylphenyl), 8-methyl C24H19FN3 368.43 ~6.5* Under investigation
8-Ethyl analog (C350-0236, ) 1-(4-Fluorophenyl), 3-(4-methylphenyl), 8-ethyl C25H20FN3 381.45 6.58 Higher lipophilicity vs. target
3-(4-Ethylphenyl)-8-fluoro (C350-0652, ) 1-Phenyl, 3-(4-ethylphenyl), 8-fluoro C24H18FN3 367.42 6.16 Reduced logP vs. target
ELND006 () 4-Cyclopropyl, 7,8-difluoro, sulfonyl C20H14F5N3O2S 479.40 N/A Gamma-secretase inhibitor (Aβ selectivity)
2i () 3-Amino, 4-(4-hydroxyphenylamino) C16H12N6O 328.31 N/A Anti-inflammatory (IC50 ~0.1 µM)

*Estimated based on structural analogs.

Key Observations:
  • Electron-Withdrawing Groups : Fluorine atoms (e.g., in ELND006) improve metabolic stability and target binding .
  • Amino Groups: Derivatives like 2i exhibit enhanced anti-inflammatory activity due to hydrogen-bonding interactions with iNOS/COX-2 .
Anti-Inflammatory Activity
  • Compound 2i: Submicromolar IC50 against NO production in RAW 264.7 cells, attributed to the 4-hydroxyphenylamino group .
  • Target Compound : The absence of polar groups (e.g., -OH or -NH2) may limit anti-inflammatory efficacy compared to 2i, but its methyl/fluorophenyl groups could favor CNS penetration .
Gamma-Secretase Inhibition
  • ELND006/007: Bulky sulfonyl and trifluoromethyl groups confer selectivity for amyloid-beta over Notch cleavage, a feature absent in the target compound .
Optical and Thermal Properties
  • CF3 Substituents: Pyrazolo[3,4-b]quinolines with CF3 groups (e.g., from ) show increased HOMO/LUMO gaps, which may correlate with enhanced photostability compared to fluorophenyl analogs.

Core Heterocycle Variations

For example:

  • Pyrazolo[4,3-c]quinolines: Fused at positions 4 and 3, creating a linear arrangement conducive to intercalation.
  • Pyrazolo[3,4-b]quinolines: Fused at positions 3 and 4, leading to a bent structure that may favor enzyme active-site binding .

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